2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide

Description

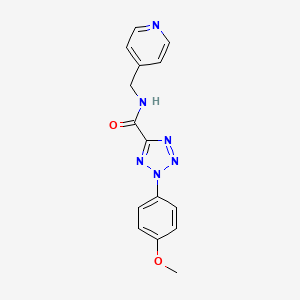

Structure and Key Features: 2-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a carboxamide linked to a pyridin-4-ylmethyl moiety.

The methoxyphenyl group is commonly introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

Potential Applications: Tetrazole derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors, metal ion sensors, and antimicrobial agents. The methoxyphenyl group may enhance membrane permeability or serve as a pharmacophore for metal ion recognition, as seen in Hg²⁺-sensing rhodamine derivatives .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-23-13-4-2-12(3-5-13)21-19-14(18-20-21)15(22)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHMPGODWTWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: Formation of hydroxyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with industrial applications, such as agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide, we analyze structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Tetrazole vs. Thiazole/Thiophene Derivatives :

- Bioactivity : Thiazole carboxamides like BMS-354825 (Dasatinib) exhibit potent kinase inhibition due to their planar heterocyclic cores and hydrogen-bonding capacity . The tetrazole analog may show similar targeting but with enhanced metabolic stability due to the tetrazole ring’ resistance to enzymatic degradation .

- Metal Interaction : Unlike thiophene/thiazole derivatives (e.g., N-hydroxy-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide, ), the target compound’s tetrazole core could enable metal coordination, as demonstrated by REMPC’s Hg²⁺-specific fluorescence activation .

Methoxyphenyl Substitution :

- The 4-methoxyphenyl group in the target compound parallels Formoterol-related compounds (), where methoxy groups modulate lipophilicity and receptor binding. In REMPC, this group stabilizes the spirolactam ring in rhodamine derivatives, enabling selective Hg²⁺ recognition .

Pyridine Carboxamide Moieties: Motesanib’s pyridine carboxamide structure (N-(3,3-dimethylindol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide) highlights the importance of pyridine in kinase inhibition. The target compound’s pyridin-4-ylmethyl group may similarly engage in hydrophobic interactions or π-stacking in active sites .

Synthetic Complexity :

- The synthesis of tetrazole-carboxamides often requires multi-step protocols involving cyclization (e.g., nitrile to tetrazole conversion) and amide coupling (e.g., EDCI/HOBt-mediated reactions), as seen in BMS-354825’s synthesis . This contrasts with simpler thiazole derivatives prepared via one-pot cyclocondensation .

Table 2: Physicochemical and Analytical Data

*Calculated using average isotopic masses.

Biological Activity

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₄N₆O₂

- Molecular Weight : 310.31 g/mol

- CAS Number : 1396758-23-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The tetrazole ring is known for its role in modulating biological pathways, often acting as an inhibitor of specific enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.

- Receptor Modulation : It can interact with receptors involved in neurotransmission and pain pathways, potentially offering analgesic effects.

Biological Activity

The biological activity of this compound has been explored in various studies. Notably, it has shown promise in the following areas:

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study found that compounds similar to this compound demonstrated IC₅₀ values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer properties .

Analgesic Effects

The compound has been investigated for its analgesic properties, showing effectiveness comparable to established analgesics like celecoxib. Histopathological studies confirmed its safety profile concerning gastric tissue integrity .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and receptor binding.

| Component | Description |

|---|---|

| Tetrazole Ring | Essential for bioactivity; involved in enzyme inhibition |

| Methoxy Group | Enhances lipophilicity and receptor interactions |

| Pyridine Moiety | Contributes to binding affinity with biological targets |

Research Findings and Case Studies

- Study on Inhibitory Activity : A comprehensive study synthesized various tetrazole derivatives, including the target compound, and evaluated their COX inhibition activity. Results indicated that modifications at the pyridine position significantly influenced potency .

- Antitumor Activity Assessment : In another investigation, a series of related compounds were tested against multiple cancer cell lines, revealing that substitutions on the phenyl ring were crucial for enhancing cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.